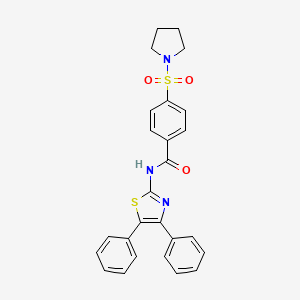

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various N-(thiazol-2-yl)benzamide derivatives has been explored in several studies. One approach involved the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another method utilized microwave irradiation for a solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Additionally, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using a green chemistry approach by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water . Furthermore, N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were prepared through base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine .

Molecular Structure Analysis

The molecular structures of the synthesized N-(thiazol-2-yl)benzamide derivatives were confirmed using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles . The crystal structure analysis of some gelators in this series revealed helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives typically include cyclization and oxidation processes. For instance, the oxidation step during the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives is crucial for cyclization and the formation of the final product . The base-catalyzed cyclization is another common reaction, as seen in the synthesis of N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of multiple non-covalent interactions, such as hydrogen bonding and π-π interactions, can affect the stability and solubility of the compounds . The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives highlights the importance of methyl functionality and non-covalent interactions in their physical properties .

Cytotoxic and Antifungal Activity

Several of the synthesized N-(thiazol-2-yl)benzamide derivatives exhibited significant biological activities. The N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed notable cytotoxicity against various human cancer cell lines . Similarly, the Schiff's bases containing a thiadiazole scaffold and benzamide groups demonstrated promising anticancer activity, with some compounds showing GI50 values comparable to the standard drug Adriamycin . On the other hand, some N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were found to exhibit low to moderate antifungal activity .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Several studies have highlighted the potential of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide derivatives in combating bacterial and fungal infections. Notably, Palkar et al. (2017) discovered that certain analogs displayed significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents. Similarly, Bikobo et al. (2017) synthesized derivatives exhibiting potent antibacterial effects, especially against Gram-positive strains Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.

Anticancer Potential

Research by Ravinaik et al. (2021) demonstrated that some synthesized N-(4,5-diphenyl-1,3-thiazol-2-yl) benzamide derivatives showed promising anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. Tiwari et al. (2017) also synthesized compounds with a thiadiazole scaffold and benzamide groups, which exhibited significant anticancer activity in vitro Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives.

Supramolecular Chemistry Applications

A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, investigating the influence of methyl functionality and non-covalent interactions in the formation of gels N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators: Role of methyl functionality and S⋯O interaction.

Textile Industry Utilization

In the textile industry, compounds based on N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide have been used in dyeing processes. Khalifa et al. (2015) synthesized arylazothiazole disperse dyes containing selenium, demonstrating their effectiveness in dyeing polyester fibers and possessing antimicrobial and antitumor activities Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers.

Eigenschaften

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWGIZCOBQIIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)

![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)